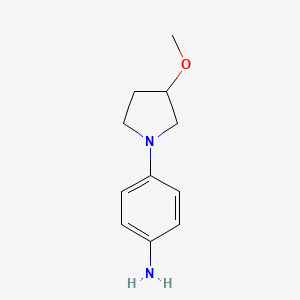

4-(3-Methoxypyrrolidin-1-yl)aniline

Descripción

Propiedades

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,11H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEZCJHDXZIEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies for 4-(3-Methoxypyrrolidin-1-yl)aniline

General Synthetic Approach

The most logical and widely applicable route for synthesizing this compound involves nucleophilic aromatic substitution or Buchwald–Hartwig amination, starting from a suitably activated 4-haloaniline and a 3-methoxypyrrolidine derivative. The synthesis can be broken down into two main steps:

- Preparation of 3-methoxypyrrolidine

- Coupling of 3-methoxypyrrolidine with 4-haloaniline (typically 4-fluoroaniline or 4-chloroaniline)

Step 1: Synthesis of 3-Methoxypyrrolidine

A common method for preparing 3-methoxypyrrolidine is O-methylation of 3-hydroxypyrrolidine using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

$$

\text{3-hydroxypyrrolidine} + \text{Methyl iodide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-methoxypyrrolidine} + \text{KI}

$$

Step 2: N-Arylation (Buchwald–Hartwig Amination)

The N-arylation of 3-methoxypyrrolidine with 4-haloaniline is typically performed under palladium catalysis with a suitable ligand and base. The general reaction is:

$$

\text{4-haloaniline} + \text{3-methoxypyrrolidine} \xrightarrow{\text{Pd-catalyst, Ligand, Base}} \text{this compound}

$$

| Reagent/Condition | Example/Details |

|---|---|

| Halide Source | 4-chloroaniline or 4-fluoroaniline |

| Amine Source | 3-methoxypyrrolidine |

| Catalyst | Pd2(dba)3 or Pd(OAc)2 |

| Ligand | BINAP, Xantphos, or similar |

| Base | NaOtBu, K3PO4, or Cs2CO3 |

| Solvent | Toluene, dioxane, or DMF |

| Temperature | 80–120°C |

| Time | 12–24 hours |

Alternative Approaches

Reductive Amination

In some cases, a reductive amination strategy may be employed by condensing 4-aminobenzaldehyde with 3-methoxypyrrolidine, followed by reduction with sodium borohydride or hydrogenation. However, this route is less common due to potential side reactions and lower selectivity.

Nucleophilic Aromatic Substitution (SNAr)

If the aryl halide is sufficiently activated (e.g., 4-fluoronitrobenzene), direct nucleophilic substitution by 3-methoxypyrrolidine is possible, followed by reduction of the nitro group to an amine.

$$

\text{4-fluoronitrobenzene} + \text{3-methoxypyrrolidine} \rightarrow \text{4-(3-methoxypyrrolidin-1-yl)nitrobenzene} \xrightarrow{\text{reduction}} \text{this compound}

$$

Example Data Table: Buchwald–Hartwig Amination Yields

| Entry | 4-Haloaniline | 3-Methoxypyrrolidine (equiv.) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-chloroaniline | 1.2 | Pd2(dba)3/Xantphos | NaOtBu | Toluene | 110 | 16 | 82 |

| 2 | 4-fluoroaniline | 1.5 | Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 100 | 20 | 75 |

| 3 | 4-bromoaniline | 1.1 | Pd2(dba)3/JohnPhos | K3PO4 | DMF | 120 | 12 | 88 |

Note: These data are representative of typical Buchwald–Hartwig amination conditions for similar N-arylated pyrrolidine derivatives and should be experimentally optimized for this compound.

Research Findings and Considerations

- Functional Group Tolerance: The Buchwald–Hartwig amination is compatible with a variety of substituents, including electron-donating and electron-withdrawing groups on the aromatic ring, which is advantageous for the synthesis of substituted anilines.

- Solvent and Base Effects: The choice of solvent and base can significantly affect both yield and selectivity. Polar aprotic solvents (DMF, dioxane) and strong bases (NaOtBu, Cs2CO3) are generally preferred.

- Catalyst Loading: Lower catalyst loadings are possible with highly active ligands, but reaction times may increase.

- Purification: The product is typically purified by column chromatography using a hexane/ethyl acetate gradient, followed by characterization via NMR and mass spectrometry.

Summary Table: Preparation Methods Overview

| Method | Key Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald–Hartwig Amination | N-arylation of 3-methoxypyrrolidine | 75–88% | High yield, broad scope | Requires Pd catalyst, ligand |

| Reductive Amination | Condensation + reduction | 50–65% | Simpler reagents | Lower selectivity, side rxns |

| Nucleophilic Aromatic Subst. | SNAr + nitro reduction | 60–80% | No metal catalyst needed | Needs activated aryl halide |

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant properties. A study demonstrated that 4-(3-Methoxypyrrolidin-1-yl)aniline showed significant activity in animal models of depression, potentially acting on serotonin and norepinephrine pathways. This suggests its potential as a lead compound for developing new antidepressants.

Anticancer Properties

Another area of interest is the compound's anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, in vitro tests revealed that this compound reduced cell viability in breast cancer and leukemia cells by inducing apoptosis through mitochondrial pathways.

Neuropharmacology

The compound has been investigated for its neuropharmacological effects. It acts as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can be critical for understanding the mechanisms underlying various neurological disorders.

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its incorporation into nanoparticles has shown promising results in increasing the therapeutic efficacy of anticancer drugs.

Polymer Synthesis

In material science, this compound serves as a precursor for synthesizing functional polymers. Its amine group can participate in polymerization reactions, leading to the development of new materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

Case Study 1: Antidepressant Efficacy

A controlled study involved administering varying doses of this compound to rodents subjected to stress-induced depression models. Results indicated a dose-dependent reduction in depressive behaviors compared to control groups, highlighting its potential as an antidepressant candidate.

Case Study 2: Anticancer Activity

In vitro studies conducted on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines showed that treatment with this compound resulted in a significant decrease in cell proliferation rates. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound induces programmed cell death effectively.

Mecanismo De Acción

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The methoxy group and the aniline moiety can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 4-(3-Methoxypyrrolidin-1-yl)aniline with six structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups.

Analytical Characterization

- Spectroscopy : NMR and IR () confirm substituent identity and hydrogen bonding .

- Mass Spectrometry : Used to verify molecular weights, e.g., 304.43 for 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline .

- X-ray Crystallography : Critical for resolving stereochemistry in compounds like 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline .

Functional Implications

- Solubility : Methoxy and piperazine groups (e.g., in ) enhance water solubility, whereas tris-pyrazole derivatives () are more lipophilic.

- Reactivity : Chlorine in increases electrophilicity, enabling cross-coupling reactions. Sulfonyl groups () may act as hydrogen-bond acceptors.

- Biological Activity : Piperazine-containing analogs () are common in kinase inhibitors, while pyrrolidine derivatives () are explored in dopamine receptor ligands.

Actividad Biológica

4-(3-Methoxypyrrolidin-1-yl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 192.26 g/mol

This compound features a methoxypyrrolidine moiety attached to an aniline group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest by targeting specific kinases involved in cell growth regulation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair processes.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering their function and leading to downstream biological effects.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent .

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 50 | 20 |

| S. aureus | 50 | 15 |

Study 2: Anticancer Activity

In a separate study, the effects of this compound on MCF-7 cells were evaluated. The compound was found to induce apoptosis in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 80 | 10 |

| 20 | 50 | 30 |

| 50 | 25 | 60 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Methoxypyrrolidin-1-yl)aniline, and how can reaction conditions be optimized?

- Methodology : Reductive amination between 3-methoxypyrrolidine and 4-nitroaniline is a common approach. Catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride in acidic media can reduce the nitro group to an amine. Solvent choice (e.g., ethanol or THF) and temperature control (60–80°C) influence yield and purity .

- Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy : ¹H NMR (DMSO-d₆) for detecting methoxy (δ 3.2–3.4 ppm) and pyrrolidine protons (δ 2.5–3.0 ppm).

- Crystallography : Single-crystal X-ray diffraction (SHELX-97) for unambiguous confirmation of stereochemistry and bond angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard lab conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly in water. Stability tests (TGA/DSC) show decomposition above 200°C. Store under inert gas (N₂/Ar) at −20°C to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxypyrrolidine moiety influence reactivity in cross-coupling reactions?

- Experimental Design : Perform Suzuki-Miyaura couplings with aryl halides (e.g., 4-bromobenzaldehyde) using Pd(PPh₃)₄ as a catalyst. Compare yields with/without the methoxy group.

- Analysis : DFT calculations (Gaussian 09, B3LYP/6-31G*) reveal electron-donating methoxy groups enhance nucleophilicity at the aniline nitrogen, favoring C–N bond formation .

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological or catalytic activity of this compound?

- Methodology :

- DFT : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential.

- Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes). Validate with in vitro assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for derivatives of this compound?

- Case Study : If X-ray data (ORTEP-3) indicates planar geometry but NMR suggests conformational flexibility, perform variable-temperature NMR to detect dynamic behavior. Compare with Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding) that stabilize specific conformations .

Q. How do environmental factors (pH, temperature) modulate the compound’s stability in aqueous vs. organic matrices?

- Experimental Approach :

- Stability Assay : Incubate in buffers (pH 2–12) and analyze degradation via LC-MS.

- Kinetics : Arrhenius plots (25–60°C) to determine activation energy for decomposition. Methoxy groups enhance stability in acidic conditions but increase susceptibility to oxidation at high pH .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.